molecular formula C24H28ClNO5S B8483069 Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate

Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate

Cat. No.: B8483069
M. Wt: 478.0 g/mol
InChI Key: OVPHNFBIWFADGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps:

    Formation of the Ethynyl Intermediate: The initial step involves the formation of the ethynyl intermediate through a Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, which involves the reaction of an amine with a sulfonyl chloride.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate with tert-butyl bromoacetate under basic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially leading to dechlorination.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of sulfamoyl-containing compounds on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the sulfamoyl group suggests possible activity as a sulfonamide antibiotic or as a precursor for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific enzymes. The ethynyl and phenoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]propanoate
  • Tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]butanoate

Uniqueness

The uniqueness of tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethynyl group allows for unique reactivity, while the sulfamoyl group provides potential biological activity.

Properties

Molecular Formula

C24H28ClNO5S

Molecular Weight

478.0 g/mol

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-[2-methyl-5-(propan-2-ylsulfamoyl)phenyl]ethynyl]phenoxy]acetate

InChI

InChI=1S/C24H28ClNO5S/c1-16(2)26-32(28,29)21-11-7-17(3)18(14-21)8-9-19-13-20(25)10-12-22(19)30-15-23(27)31-24(4,5)6/h7,10-14,16,26H,15H2,1-6H3

InChI Key

OVPHNFBIWFADGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 20, starting from (4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester (Intermediate 3) and N-isopropyl 3-bromo-4-methylbenzenesulfonamide (Combiblocks), the title compound was obtained as an orange sticky solid after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
[Compound]
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Intermediate 20
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(4-chloro-2-ethynyl-phenoxy)-acetic acid tert-butyl ester
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Intermediate 3
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reactant
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